molecular formula C5H4F2N2O2 B8086485 2-(difluoromethyl)-4-hydroxy-1H-pyrimidin-6-one

2-(difluoromethyl)-4-hydroxy-1H-pyrimidin-6-one

Cat. No.: B8086485
M. Wt: 162.09 g/mol
InChI Key: XPQIEWVNVRVIHS-UHFFFAOYSA-N
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Description

2-(difluoromethyl)-4-hydroxy-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidinone core with a difluoromethyl group at the 2-position and a hydroxy group at the 6-position

Chemical Reactions Analysis

Types of Reactions: 2-(difluoromethyl)-4-hydroxy-1H-pyrimidin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(difluoromethyl)-4-hydroxy-1H-pyrimidin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-4-hydroxy-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 2-(difluoromethyl)-4-hydroxy-1H-pyrimidin-6-one is unique due to the presence of both the difluoromethyl and hydroxy groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxy group allows for specific interactions with biological targets .

Properties

IUPAC Name

2-(difluoromethyl)-4-hydroxy-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2O2/c6-4(7)5-8-2(10)1-3(11)9-5/h1,4H,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQIEWVNVRVIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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